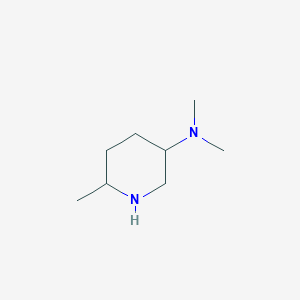
Dimethyl-(6-methyl-piperidin-3-YL)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-(6-methyl-piperidin-3-YL)-amine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. This compound is characterized by the presence of a dimethylamino group attached to a 6-methyl-piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-(6-methyl-piperidin-3-YL)-amine typically involves the reaction of 6-methyl-piperidine with dimethylamine. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, under hydrogenation conditions. The reaction can be represented as follows:
6-methyl-piperidine+dimethylaminePd/C, H2this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-(6-methyl-piperidin-3-YL)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Dimethyl-(6-methyl-piperidin-3-YL)-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl-(6-methyl-piperidin-3-YL)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
6-methyl-piperidine: The parent compound without the dimethylamino group.
N,N-Dimethylpiperidine: A similar compound with a dimethylamino group attached to the piperidine ring.
N-Methylpiperidine: A compound with a single methyl group attached to the piperidine ring.
Uniqueness
Dimethyl-(6-methyl-piperidin-3-YL)-amine is unique due to the presence of both a dimethylamino group and a 6-methyl substituent on the piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N,N,6-trimethylpiperidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-7-4-5-8(6-9-7)10(2)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
DUAQLYZIXCQCFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















